(3-Bromophenyl)methanesulfonamide, also known as N-(3-bromophenyl)methanesulfonamide, is an organic compound with the molecular formula . It is characterized by a bromine atom attached to a phenyl ring and a methanesulfonamide functional group. This compound is classified as a sulfonamide, which are known for their role as competitive antagonists and structural analogues of p-aminobenzoic acid in various biochemical processes. The presence of the bromine atom at the meta position significantly influences its chemical reactivity and biological activity, making it of interest in medicinal chemistry and pharmaceutical applications.
The synthesis of (3-bromophenyl)methanesulfonamide typically involves the following method:
The molecular structure of (3-bromophenyl)methanesulfonamide features:
(3-Bromophenyl)methanesulfonamide can participate in various chemical reactions:
The mechanism of action for (3-bromophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics p-aminobenzoic acid, leading to inhibition of bacterial folate synthesis, which is critical for bacterial growth.
The presence of the bromine atom enhances binding affinity to certain biological targets, influencing enzymatic pathways and potentially leading to therapeutic effects against bacterial infections .
(3-Bromophenyl)methanesulfonamide has several scientific uses:
Sulfonamides, the first broad-spectrum antimicrobial agents, initiated a therapeutic revolution upon their introduction in the 1930s. Before penicillin and other antibiotics, these compounds—derived from sulfonic acid and characterized by the -SO₂NH₂ functional group—represented the primary defense against lethal bacterial infections. Their mechanism of action, involving competitive inhibition of the bacterial enzyme dihydropteroate synthase, effectively disrupted folate synthesis in pathogens such as Streptococcus and Staphylococcus species [2]. This innovation transformed infectious disease management, particularly for conditions like pneumonia, tuberculosis, and meningitis, which previously relied on complex and hazardous serum therapies derived from animal antibodies. Serum treatments required invasive administration (intravenous or intrathecal injection), posed significant risks of fatal allergic reactions, and were especially challenging to administer to pediatric patients due to their technical complexity and psychological trauma [4].
The clinical adoption of orally bioavailable sulfonamides, exemplified by sulfanilamide, fundamentally restructured healthcare delivery. Patient records from institutions like Baltimore’s Sydenham Hospital document how these drugs shifted nursing responsibilities from serum preparation to precise therapeutic monitoring. Nurses now calculated doses, managed oral administration (even devising methods like grinding pills into honey for children), and assessed nuanced clinical responses to distinguish between drug toxicity, side effects, and therapeutic failure [4]. Beyond infectious diseases, sulfonamides laid the groundwork for diverse therapeutic applications. Subsequent structural modifications yielded derivatives with antidiabetic, antiviral, antiglaucoma, and anticancer activities. Their capacity to inhibit enzymes like carbonic anhydrase (involved in intraocular pressure regulation and tumor metabolism) underscores their versatility [2] [9]. Modern synthetic advancements continue to refine their safety and efficacy, cementing their role as indispensable pharmacophores in drug discovery pipelines [2] [6].
Table 1: Key Therapeutic Milestones in Sulfonamide Development
Time Period | Development Phase | Clinical Impact |
---|---|---|
Pre-1930s | Serum Therapy Era | Invasive administration; high allergy risk; variable efficacy; pediatric challenges |
1930s–1940s | First-Generation Sulfonamides | Oral administration; reduced mortality in bacterial infections |
1950s–Present | Structural Diversification | Expansion into antidiabetics, antivirals, carbonic anhydrase inhibitors, TKIs |
21st Century | Targeted Therapeutics | VEGFR-2 inhibitors for angiogenesis-dependent cancers |
(3-Bromophenyl)methanesulfonamide (CAS# 919354-04-4) exemplifies the strategic integration of halogen atoms into sulfonamide architecture to enhance pharmacological potential. Its molecular formula, C₇H₈BrNO₂S (MW: 250.11 g/mol), features a sulfonamide group (-SO₂NH₂) tethered to a 3-bromobenzyl moiety [3] [5] [7]. This structure confers distinct electronic and steric properties critical for bioactivity. Bromine, as a heavy halogen, exerts a pronounced electron-withdrawing effect via inductive resonance. This polarizes the sulfonamide group, enhancing its ability to form hydrogen bonds with biological targets—particularly in enzymatic active sites where interactions with residues like histidine, aspartate, or water molecules are crucial [9]. Computationally, the compound exhibits a topological polar surface area (TPSA) of 60.16 Ų and a calculated logP of 1.24, indicating moderate membrane permeability suitable for central nervous system (CNS) or intracellular targets [5] [7].
The 3-bromophenyl group serves as a versatile pharmacophore in oncology and antimicrobial drug design. In vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors—a key target in anti-angiogenic cancer therapy—halogenated aryl groups occupy hydrophobic "gatekeeper" regions adjacent to the ATP-binding cleft. This binding disrupts tyrosine kinase autophosphorylation (e.g., at Tyr₁₀₅₄ and Tyr₁₀₅₉), thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation and tumor vascularization [9]. Similarly, the bromine atom facilitates π-stacking interactions with aromatic residues in bacterial enzymes or viral proteases, enhancing binding affinity. Its presence also enables further synthetic derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to generate libraries of analogues for structure-activity relationship (SAR) studies [8]. The compact benzyl linker between the bromophenyl ring and sulfonamide ensures conformational rigidity, optimizing spatial orientation for target engagement while maintaining metabolic stability [6] [7].
Table 2: Molecular Descriptors of (3-Bromophenyl)methanesulfonamide
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 250.11 g/mol | Within "drug-like" range (≤500 g/mol) |
Topological Polar Surface Area (TPSA) | 60.16 Ų | Moderate permeability; balances solubility and membrane penetration |
Calculated logP | 1.24 | Predicts favorable lipid bilayer traversal |
Hydrogen Bond Donors | 1 (SO₂NH₂) | Facilitates target binding via H-donor interactions |
Hydrogen Bond Acceptors | 2 (SO₂NH₂) | Enhances solubility and forms stabilizing bonds |
Rotatable Bonds | 2 | Contributes to conformational flexibility for target complementarity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7